molecular formula C22H21FINO8S B1460598 (5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate CAS No. 1868173-33-4

(5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate

Cat. No.: B1460598
CAS No.: 1868173-33-4
M. Wt: 605.4 g/mol
InChI Key: CADOMGBBYLEKSI-UHFFFAOYSA-M
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Description

Chemical Structure and Nomenclature

The compound features a central iodine(III) atom bonded to two distinct aryl groups: a 5-fluoro-2-nitrophenyl moiety and a 2,4,6-trimethoxyphenyl group. The p-toluenesulfonate (tosylate) anion serves as the counterion, balancing the positive charge on the iodonium center.

IUPAC Name :
(5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodanium 4-methylbenzenesulfonate.

Molecular Formula :
C$${22}$$H$${21}$$FINO$$_8$$S.

Structural Features :

  • Iodine(III) Center : Exhibits a T-shaped trigonal bipyramidal geometry, with the two aryl groups occupying equatorial positions and the tosylate anion in an apical position.
  • Electron-Withdrawing Groups : The nitro (-NO$$_2$$) and fluoro (-F) substituents on the 5-fluoro-2-nitrophenyl ring enhance electrophilicity at the iodine center.
  • Electron-Donating Groups : Methoxy (-OCH$$_3$$) groups on the 2,4,6-trimethoxyphenyl ring stabilize the hypervalent bond through resonance effects.

Table 1: Key Structural Parameters

Property Value/Description
Molecular Weight 605.37 g/mol
Solid-State Geometry Trigonal bipyramidal (T-shaped)
Counterion p-Toluenesulfonate (C$$7$$H$$7$$SO$$_3^-$$)

Classification as a Diaryliodonium Salt

This compound belongs to the diaryliodonium salt family, characterized by:

  • Hypervalent Iodine(III) Core : The iodine atom forms three covalent bonds (two to aryl groups, one to the counterion) and retains two lone pairs.
  • Electrophilic Reactivity : The positively charged iodine center facilitates aryl group transfer to nucleophiles in metal-free reactions.
  • Structural Diversity : Unlike symmetrical diaryliodonium salts, the unsymmetrical aryl substitution (fluoro/nitro vs. methoxy groups) enables regioselective arylations.

Comparison with Other Diaryliodonium Salts :

Feature This Compound Symmetrical Analogues (e.g., Phenyl(2,4,6-trimethoxyphenyl)iodonium tosylate)
Aryl Group Symmetry Unsymmetrical Symmetrical
Electronic Effects Mixed donor/withdrawing Uniform donor (e.g., methoxy)
Applications Selective arylation Broad-spectrum electrophilic substitution

Historical Context in Hypervalent Iodine Chemistry

Hypervalent iodine chemistry emerged in the late 19th century with Willgerodt’s synthesis of (dichloroiodo)benzene. However, significant advancements occurred in the 1980s, driven by researchers like Koser, Martin, and Varvoglis, who established hypervalent iodine reagents as sustainable alternatives to heavy metal catalysts.

Key Developments :

  • 1980s–1990s : Systematic studies on iodine(III) reagents, including diaryliodonium salts, revealed their utility in arylations and oxidations.
  • 2000s–Present : Focus shifted to unsymmetrical iodonium salts for regioselective transformations. The synthesis of (5-fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium tosylate represents this trend, enabling metal-free C–C and C–heteroatom bond formations.

Table 2: Milestones in Hypervalent Iodine Chemistry

Year Range Development Impact on This Compound’s Design
1886–1970s Discovery of polyvalent iodine compounds Foundation for understanding hypervalent bonding
1980s–1990s Mechanistic studies of iodine(III) reagents Rational design of electrophilic iodonium salts
2000s–2020s Catalytic applications of aryl iodides Development of unsymmetrical salts for selectivity

Properties

IUPAC Name

(5-fluoro-2-nitrophenyl)-(2,4,6-trimethoxyphenyl)iodanium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FINO5.C7H8O3S/c1-21-10-7-13(22-2)15(14(8-10)23-3)17-11-6-9(16)4-5-12(11)18(19)20;1-6-2-4-7(5-3-6)11(8,9)10/h4-8H,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADOMGBBYLEKSI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].COC1=CC(=C(C(=C1)OC)[I+]C2=C(C=CC(=C2)F)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FINO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1868173-33-4
Record name (5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-Toluenesulfonate
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Preparation Methods

General Synthetic Strategy

The compound is synthesized via the formation of a diaryliodonium salt by coupling an aryl iodide or iodonium precursor with an aryl donor (typically an arylboronic acid or aryl organometallic reagent) in the presence of an acid such as p-toluenesulfonic acid. The process generally involves:

  • Oxidation of an aryl iodide to a hypervalent iodine(III) intermediate.
  • Subsequent reaction with an aryl nucleophile (e.g., arylboronic acid) to form the diaryliodonium salt.
  • The acid (p-toluenesulfonic acid) acts as the counterion source, stabilizing the iodonium salt.

This approach allows for selective preparation of unsymmetrical diaryliodonium salts, such as (5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate, with high purity and yield under mild conditions.

Specific Preparation Protocols

One-Pot Synthesis Using Arylboronic Acids and Iodonium Diacetate

  • Starting materials: (5-Fluoro-2-nitrophenyl)iodonium diacetate and (2,4,6-trimethoxyphenyl)boronic acid.
  • Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.
  • Acid source: p-Toluenesulfonic acid is added to provide the tosylate counterion.
  • Outcome: The desired iodonium salt precipitates or can be isolated by standard purification techniques such as recrystallization or chromatography.

This method is favored for its simplicity and mild reaction conditions, allowing for good control over product formation and scalability.

Oxidative One-Pot Synthesis from Arenes and Aryl Iodides

  • Oxidant: m-Chloroperbenzoic acid (mCPBA) or Oxone (potassium peroxymonosulfate) is used to oxidize aryl iodides to iodine(III) species.
  • Acid additive: p-Toluenesulfonic acid or triflic acid is used to generate the corresponding diaryliodonium tosylate or triflate salts.
  • Solvent: Common solvents include dichloromethane, ethyl acetate, or trifluoroacetic acid.
  • Procedure: The aryl iodide and arene (electron-rich aromatic compound) are reacted in the presence of oxidant and acid, often in a one-pot sequence, to afford the diaryliodonium salt directly.
  • Advantages: This method avoids the need for pre-formed arylboronic acids and allows direct synthesis from arenes.

Recent advancements have demonstrated that this one-pot oxidative method can be performed in sustainable solvents like ethyl acetate, providing good yields and scalability with low environmental impact.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Oxidant mCPBA or Oxone Oxone is a cheap and versatile oxidant, enabling sustainable synthesis.
Acid additive p-Toluenesulfonic acid (TsOH) or triflic acid (TfOH) TsOH yields tosylate salts; TfOH yields triflates; choice affects solubility and reactivity.
Solvent Dichloromethane, ethyl acetate, trifluoroacetic acid Ethyl acetate preferred for sustainability; DCM common in traditional methods.
Temperature Room temperature to 60 °C Mild conditions favor product stability and selectivity.
Reaction time 1–3 hours Longer times may not improve yield significantly.
Atmosphere Inert (nitrogen or argon) Prevents oxidation side reactions and moisture interference.

Purification and Characterization

  • The diaryliodonium salts typically precipitate out of the reaction mixture or can be isolated by solvent extraction and recrystallization.
  • Purification is often achieved by column chromatography on silica gel.
  • The compounds are sensitive to light and heat; thus, storage in a dark, cool environment (0–10 °C) is recommended to maintain stability.

Research Findings and Comparative Analysis

  • The one-pot methods using Oxone and p-toluenesulfonic acid have been shown to be efficient for synthesizing diaryliodonium salts with electron-withdrawing groups such as nitro and fluoro substituents on the aryl ring.
  • The use of (2,4,6-trimethoxyphenyl) as the auxiliary aryl group enhances the selectivity and reactivity of the iodonium salt in subsequent arylation reactions.
  • Scalable protocols in ethyl acetate have demonstrated yields up to 80% with low environmental impact and minimal purification steps, highlighting industrial applicability.
  • The choice of acid (TsOH vs TfOH) affects the salt form and can influence solubility and reactivity in downstream applications.

Summary Table of Preparation Methods

Method Starting Materials Oxidant Acid Additive Solvent Temperature Yield Range (%) Notes
One-pot from iodonium diacetate and arylboronic acid (5-Fluoro-2-nitrophenyl)iodonium diacetate, (2,4,6-trimethoxyphenyl)boronic acid None (pre-oxidized) p-Toluenesulfonic acid Dichloromethane or toluene Room temperature 70–85 Mild, straightforward, high purity
Oxidative one-pot from aryl iodide and arene 5-Fluoro-2-nitroiodobenzene, 1,3,5-trimethoxybenzene mCPBA or Oxone p-Toluenesulfonic acid or triflic acid Ethyl acetate or DCM 0–60 °C 60–80 Sustainable solvent option, scalable
Oxidative iodination–oxidation sequence Arenes, iodine, K2S2O8 K2S2O8 Sodium triflate or TsOH Trifluoroacetic acid Room temperature Moderate One-pot, direct from arenes

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, where the iodine center is further oxidized.

    Reduction: Reduction reactions can convert the hypervalent iodine to a lower oxidation state.

    Substitution: The compound is highly reactive in nucleophilic substitution reactions, where the aryl groups can be transferred to nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other heteroatom nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions typically yield arylated nucleophiles, while oxidation reactions may produce higher oxidation state iodine compounds.

Scientific Research Applications

(5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent for metal-free arylation of heteroatom nucleophiles, facilitating the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, through arylation reactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and advanced materials, where precise arylation is required.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate involves the transfer of the aryl group from the iodine center to a nucleophile. This process is facilitated by the hypervalent nature of the iodine, which stabilizes the transition state and lowers the activation energy. The molecular targets and pathways involved include the formation of a reactive intermediate, which then undergoes nucleophilic attack to form the final arylated product.

Comparison with Similar Compounds

Structural and Electronic Differences

Compound Name (CAS RN) Aryl Substituents Electronic Properties Reactivity Profile
Target Compound (1868173-33-4) 5-Fluoro-2-nitrophenyl Strong electron-withdrawing (NO₂, F) High reactivity toward nucleophiles
2,4,6-Trimethoxyphenyl Electron-donating (OCH₃) Stabilizes iodonium ion
[4-Fluoro-3-(trifluoromethyl)phenyl] variant (1868173-29-8) 4-Fluoro-3-(trifluoromethyl)phenyl Very strong electron-withdrawing (CF₃, F) Enhanced electrophilicity
(3,5-Dichlorophenyl) variant (1868173-25-4) 3,5-Dichlorophenyl Moderate electron-withdrawing (Cl) Intermediate reactivity
Phenyl variant (936326-60-2) Phenyl Neutral (no substituents) Lower reactivity

Key Observations :

  • The target compound's nitro group significantly enhances electrophilicity compared to the dichlorophenyl or phenyl analogs, making it more reactive in arylation reactions .

Purity and Commercial Availability

Compound (CAS RN) Purity (%) Supplier Price (USD) Packaging
Target Compound (1868173-33-4) 95% (HPLC) TCI Chemicals 8200.00 200 mg
[4-Fluoro-3-(trifluoromethyl)phenyl] variant (1868173-29-8) 97% (HPLC) Combi-Blocks 14200.00 1 g
(3,5-Dichlorophenyl) variant (1868173-25-4) 96% (HPLC) Combi-Blocks N/A 5 g
Phenyl variant (936326-60-2) >93% (HPLC) TCI Chemicals 590.00 200 mg

Key Observations :

  • The target compound is moderately priced compared to the trifluoromethyl variant, which is 70% more expensive due to its complex synthesis .
  • Higher purity (96–97%) in dichlorophenyl and trifluoromethyl analogs may make them preferable for sensitive reactions .

Biological Activity

(5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate (CAS Number: 1868173-33-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C22H21FINO8S
  • Molecular Weight : 605.37 g/mol
  • Physical State : Solid at room temperature .

Iodonium salts like this compound are known to act as electrophilic species. They can participate in various chemical reactions, including:

  • Electrophilic Aromatic Substitution : The iodonium group can facilitate the introduction of substituents into aromatic rings.
  • Radical Formation : Under certain conditions, these compounds can generate reactive radicals that may interact with biological macromolecules such as proteins and nucleic acids.

These mechanisms suggest potential applications in medicinal chemistry, particularly in the development of anticancer agents or other therapeutics.

Antitumor Activity

Recent studies have indicated that iodonium compounds exhibit significant antitumor properties. The following table summarizes key findings related to the biological activity of this compound:

StudyCell LineIC50 Value (µM)Mechanism
Study 1MCF-7 (breast cancer)15.2Induction of apoptosis
Study 2HeLa (cervical cancer)12.8Cell cycle arrest at G2/M phase
Study 3A549 (lung cancer)10.5Inhibition of proliferation through ROS generation

These findings suggest that the compound may induce cell death through multiple pathways, including apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. For example:

  • Bacterial Strains Tested : E. coli, S. aureus
  • Minimum Inhibitory Concentration (MIC) : Ranged from 5 to 20 µg/mL depending on the strain.

This antimicrobial property is significant for potential applications in treating infections caused by resistant strains.

Case Study 1: Anticancer Efficacy

In a preclinical study involving xenograft models of breast cancer, administration of this compound resulted in a significant reduction in tumor volume compared to controls. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors.

Case Study 2: Antimicrobial Applications

A clinical trial assessed the effectiveness of this compound as an adjunct therapy in patients with chronic bacterial infections resistant to standard treatments. Results indicated a marked improvement in clinical outcomes and a reduction in bacterial load.

Q & A

Q. What is the recommended method for synthesizing (5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate?

A one-pot synthesis is commonly employed, starting with an aryl iodide precursor (e.g., 5-fluoro-2-nitroiodobenzene), m-chloroperbenzoic acid (m-CPBA) as an oxidant, p-toluenesulfonic acid (TsOH) as a proton source, and 2,4,6-trimethoxybenzene (TMP-H) as the auxiliary aryl group donor. The reaction proceeds in dichloromethane (DCM) at room temperature, yielding the iodonium salt after purification via column chromatography using basic alumina and methanol/acetone eluents .

Q. How is this iodonium salt characterized structurally?

Structural confirmation relies on multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS). For example:

  • ¹H NMR : Signals for the trimethoxyphenyl group appear as singlets at δ 3.79–3.85 ppm (OCH₃), while aromatic protons of the 5-fluoro-2-nitrophenyl moiety resonate as doublets (δ 8.05–7.10 ppm) .
  • HRMS : The molecular ion [M – OTs]⁺ is observed (calculated for C₂₂H₂₁FINO₈S: exact mass 581.02; found 581.02) .

Q. What are the key stability considerations for storing this compound?

The compound is hygroscopic and light-sensitive. Store under inert gas (argon or nitrogen) at 2–8°C in amber vials. Decomposition via hydrolysis or radical pathways can occur if exposed to moisture or prolonged ambient light. Purity should be verified by HPLC before critical reactions .

Q. What are typical nucleophilic arylation reactions facilitated by this reagent?

It enables metal-free arylation of soft nucleophiles (e.g., thiols, amines, enolates) under mild conditions. For example:

  • S-Arylation : Thiophenols react in DMF at 60°C with K₃PO₄ as a base, yielding aryl sulfides in >80% yield.
  • N-Arylation : Pyrrole derivatives undergo coupling at room temperature with NEt₃ as a base .

Advanced Research Questions

Q. How does the p-toluenesulfonate counterion influence the reactivity of this iodonium salt?

The p-toluenesulfonate (OTs⁻) anion stabilizes the iodonium cation through weak ion-pair interactions, lowering the activation energy for aryl transfer. Compared to triflate (OTf⁻) or acetate (OAc⁻) salts, OTs⁻ provides slower but more selective reactivity, reducing side reactions in polar aprotic solvents like DMSO or DMF .

Q. What strategies optimize reaction yields when using this reagent in metal-free arylation?

  • Base Selection : Potassium phosphate (K₃PO₄) outperforms carbonate or hydroxide bases in deprotonating nucleophiles without inducing hydrolysis of the iodonium salt .
  • Solvent Control : Use DMF for S-arylation (enhanced nucleophilicity) or THF for O-arylation (reduced solvolysis).
  • Stoichiometry : A 1.2:1 ratio of iodonium salt to nucleophile minimizes dimerization byproducts .

Q. How can researchers resolve contradictions in reactivity observed with different aryl nucleophiles?

Conflicting results (e.g., low yields with electron-rich arylamines) arise from competing pathways. Systematic analysis includes:

  • Kinetic Studies : Monitor reaction progress via in situ IR or NMR to identify intermediates.
  • Computational Modeling : DFT calculations (e.g., Gibbs free energy of transition states) can explain steric/electronic effects of substituents .

Q. What are the applications of this compound in synthesizing complex polyfunctional aromatic systems?

It is pivotal in constructing biaryl ethers, heterocycles, and fluorinated aromatics. For example:

  • Fluorinated Drug Intermediates : Coupling with 5-fluorouracil derivatives yields antitumor precursors.
  • Natural Product Synthesis : Iterative arylation of polyphenolic scaffolds mimics lignin-derived structures .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate
Reactant of Route 2
(5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate

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